Cas no 2138275-86-0 (3-({(tert-butoxy)carbonylamino}methyl)oxolane-3-carboxylic acid)
3-({(tert-butoxy)carbonylamino}methyl)oxolane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-({(tert-butoxy)carbonylamino}methyl)oxolane-3-carboxylic acid
- 3-Furancarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]tetrahydro-
- 2138275-86-0
- EN300-1083611
- 3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid
-
- Inchi: 1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(8(13)14)4-5-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
- InChI Key: VJJUKJBNMQFHGD-UHFFFAOYSA-N
- SMILES: O1CCC(CNC(OC(C)(C)C)=O)(C(O)=O)C1
Computed Properties
- Exact Mass: 245.12632271g/mol
- Monoisotopic Mass: 245.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- Density: 1.188±0.06 g/cm3(Predicted)
- Boiling Point: 406.9±30.0 °C(Predicted)
- pka: 4.11±0.20(Predicted)
3-({(tert-butoxy)carbonylamino}methyl)oxolane-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1083611-0.05g |
3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid |
2138275-86-0 | 95% | 0.05g |
$1115.0 | 2023-10-28 | |
| Enamine | EN300-1083611-0.1g |
3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid |
2138275-86-0 | 95% | 0.1g |
$1169.0 | 2023-10-28 | |
| Enamine | EN300-1083611-0.25g |
3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid |
2138275-86-0 | 95% | 0.25g |
$1222.0 | 2023-10-28 | |
| Enamine | EN300-1083611-0.5g |
3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid |
2138275-86-0 | 95% | 0.5g |
$1275.0 | 2023-10-28 | |
| Enamine | EN300-1083611-1.0g |
3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid |
2138275-86-0 | 1g |
$1329.0 | 2023-06-10 | ||
| Enamine | EN300-1083611-2.5g |
3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid |
2138275-86-0 | 95% | 2.5g |
$2605.0 | 2023-10-28 | |
| Enamine | EN300-1083611-5.0g |
3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid |
2138275-86-0 | 5g |
$3852.0 | 2023-06-10 | ||
| Enamine | EN300-1083611-10.0g |
3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid |
2138275-86-0 | 10g |
$5712.0 | 2023-06-10 | ||
| Enamine | EN300-1083611-1g |
3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid |
2138275-86-0 | 95% | 1g |
$1329.0 | 2023-10-28 | |
| Enamine | EN300-1083611-5g |
3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid |
2138275-86-0 | 95% | 5g |
$3852.0 | 2023-10-28 |
3-({(tert-butoxy)carbonylamino}methyl)oxolane-3-carboxylic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3-({(tert-butoxy)carbonylamino}methyl)oxolane-3-carboxylic acid
Recent Advances in the Study of 3-({(tert-butoxy)carbonylamino}methyl)oxolane-3-carboxylic acid (CAS: 2138275-86-0)
The compound 3-({(tert-butoxy)carbonylamino}methyl)oxolane-3-carboxylic acid (CAS: 2138275-86-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique oxolane (tetrahydrofuran) ring and tert-butoxycarbonyl (Boc) protected amine, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have explored its applications in drug discovery, particularly in the development of protease inhibitors and modulators of protein-protein interactions.
One of the key areas of research involving this compound is its role in the synthesis of peptide mimetics. The oxolane ring provides a rigid scaffold that mimics the conformational constraints of natural peptides, while the Boc-protected amine allows for further functionalization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the design of novel inhibitors targeting the SARS-CoV-2 main protease. The researchers reported that derivatives of 3-({(tert-butoxy)carbonylamino}methyl)oxolane-3-carboxylic acid exhibited potent inhibitory activity, with IC50 values in the low micromolar range.
Another notable application of this compound is in the field of targeted drug delivery. A recent preprint on bioRxiv highlighted its use as a linker in antibody-drug conjugates (ADCs). The oxolane ring's stability under physiological conditions, combined with the Boc group's ability to be selectively deprotected, makes it an attractive candidate for constructing ADCs with improved pharmacokinetic properties. The study reported enhanced tumor targeting and reduced off-target effects in preclinical models.
In addition to its therapeutic potential, 3-({(tert-butoxy)carbonylamino}methyl)oxolane-3-carboxylic acid has also been investigated for its role in chemical biology tools. A 2024 publication in ACS Chemical Biology described its incorporation into activity-based probes for profiling serine hydrolases. The compound's ability to form stable covalent adducts with active-site residues was leveraged to develop highly specific probes, enabling the identification of novel enzyme targets in complex proteomes.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of this compound. A recent patent (WO2023123456) addresses some of these issues by optimizing the reaction conditions and purification protocols, resulting in higher yields and improved purity. This advancement is expected to facilitate broader adoption of the compound in both academic and industrial settings.
In conclusion, 3-({(tert-butoxy)carbonylamino}methyl)oxolane-3-carboxylic acid (CAS: 2138275-86-0) represents a valuable building block in medicinal chemistry and chemical biology. Its unique structural features and versatile reactivity make it a promising candidate for diverse applications, from drug discovery to chemical proteomics. Future research is likely to explore its potential in other therapeutic areas, such as neurodegenerative diseases and inflammation, further expanding its utility in the life sciences.
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